1-(2,2-Dimethoxyethyl)piperazine molecular weight and formula
1-(2,2-Dimethoxyethyl)piperazine molecular weight and formula
An In-Depth Technical Guide to 1-(2,2-Dimethoxyethyl)piperazine for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 1-(2,2-Dimethoxyethyl)piperazine, from its fundamental chemical properties to its synthesis, analysis, and potential applications as a pivotal building block in medicinal chemistry. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Core Molecular Profile and Physicochemical Properties
1-(2,2-Dimethoxyethyl)piperazine is a monosubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1][2] The introduction of a dimethoxyethyl group at the N1 position creates a versatile intermediate with a protected aldehyde functionality, which can be deprotected under acidic conditions to reveal a reactive aldehyde for further synthetic transformations.
Chemical Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and composition.
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Molecular Weight: 174.24 g/mol [3]
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CAS Number: 82516-03-8[3]
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IUPAC Name: 1-(2,2-dimethoxyethyl)piperazine
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InChI Key: UEOCHFHHZPPAPA-UHFFFAOYSA-N[4]
Physicochemical Data Summary
Quantitative data provides a clear overview of the compound's physical characteristics, crucial for experimental design and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | ChemicalBook[3] |
| Molecular Weight | 174.24 g/mol | ChemicalBook[3] |
| Purity | Typically ≥95.0% | CymitQuimica[4] |
| Appearance | Varies (often a liquid) | Inferred from related compounds |
| Boiling Point | Not specified; predicted to be >200 °C | Inferred from structure |
| Solubility | Freely soluble in water and ethylene glycol | Based on piperazine properties[1] |
Synthesis Protocol: A Validated One-Pot Approach
The synthesis of monosubstituted piperazines can be complex due to the challenge of preventing disubstitution. The following protocol is based on a simplified and efficient one-pot method that avoids the need for protecting groups, thereby increasing yield and reducing costs.[5] This approach relies on the in-situ formation of a piperazine mono-salt, which deactivates one nitrogen atom, allowing the other to react selectively.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of 1-(2,2-Dimethoxyethyl)piperazine.
Detailed Step-by-Step Methodology
Materials:
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Piperazine
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Piperazine Dihydrochloride
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2,2-Dimethoxyethyl Bromide (or other suitable haloacetal)
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Methanol (Anhydrous)
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM)
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Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Protocol:
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Mono-Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (2 molar equivalents) and piperazine dihydrochloride (1 molar equivalent) in anhydrous methanol. This mixture generates piperazine monohydrochloride in situ.
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Nucleophilic Substitution: To the stirring solution, add 2,2-dimethoxyethyl bromide (1 molar equivalent) dropwise.
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Causality: The monohydrochloride salt deactivates one nitrogen of the piperazine ring, preventing the formation of the undesired 1,4-disubstituted product. The free nitrogen remains a potent nucleophile.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: a. Cool the reaction mixture to room temperature. A precipitate of piperazine dihydrochloride will form. b. Filter the mixture to remove the solid precipitate.[5] c. Concentrate the filtrate under reduced pressure to remove the methanol. d. Dissolve the resulting residue in water and basify to a pH > 12 using a 1M NaOH solution. This step neutralizes any remaining salts and ensures the product is in its free base form.[6]
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Extraction and Isolation: a. Transfer the basic aqueous solution to a separatory funnel and extract three times with dichloromethane. b. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity 1-(2,2-Dimethoxyethyl)piperazine.[6]
Applications in Medicinal Chemistry and Drug Development
The piperazine moiety is a cornerstone of modern drug design, appearing in therapeutics for a wide range of conditions, including psychiatric disorders and infectious diseases.[1][2] 1-(2,2-Dimethoxyethyl)piperazine serves as a valuable intermediate, leveraging the pharmacological advantages of the piperazine ring while providing a masked aldehyde for further chemical elaboration.
Role as a Synthetic Intermediate
Caption: Synthetic utility of 1-(2,2-Dimethoxyethyl)piperazine in drug discovery.
The primary utility of this compound lies in the acetal group, which acts as a stable protecting group for an aldehyde. Upon treatment with a mild acid, the acetal is hydrolyzed to reveal a highly reactive piperazinyl-acetaldehyde. This intermediate can then undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including:
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Reductive Amination: To introduce new amine-containing side chains, crucial for modulating solubility and receptor affinity.
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Wittig Reaction: To form alkenes, providing a scaffold for further functionalization.
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Aldol Condensation: To build more complex molecular architectures.
This versatility makes it a key starting material for creating libraries of novel compounds for high-throughput screening. Piperazine derivatives are actively investigated as antipsychotics, antidepressants, anxiolytics, and even as radiation countermeasures.[2][7]
Analytical Methods for Quality Control
Ensuring the purity and identity of synthetic intermediates is critical. Due to the lack of a strong chromophore in the piperazine structure, direct UV detection in HPLC can be challenging.[8][9] Therefore, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or HPLC with derivatization are preferred methods.
GC-FID Method for Purity Assessment
Rationale: GC-FID is a robust and reliable technique for analyzing volatile and thermally stable compounds like 1-(2,2-Dimethoxyethyl)piperazine. It provides excellent resolution and sensitivity for purity determination.
Protocol:
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Sample Preparation: a. Prepare a stock solution by accurately weighing ~20 mg of the compound into a 10 mL volumetric flask and diluting with methanol. b. Create a working solution of approximately 100 µg/mL by further dilution in methanol.
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Instrumentation and Conditions:
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System: Agilent 6890 GC or equivalent with FID.[8]
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Column: DB-17 or equivalent [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1 µm film thickness.
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Carrier Gas: Helium at a constant flow of 2 mL/min.
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Injector: Split mode (1:5 ratio), temperature set to 250°C.
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Oven Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[8]
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Detector: FID, temperature at 260°C.
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Injection Volume: 1.0 µL.
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Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity of 1-(2,2-Dimethoxyethyl)piperazine using the area percent method.
HPLC Method with UV Derivatization (for Trace Analysis)
For detecting trace-level impurities or quantifying the compound in complex matrices, a derivatization approach is necessary to introduce a UV-active moiety.
Protocol:
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Derivatization: React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[9][10]
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HPLC Conditions:
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(2,2-Dimethoxyethyl)piperazine is not widely available, handling procedures should be based on data for piperazine and its derivatives. Piperazine itself is classified as a hazardous substance, causing skin and eye irritation and potential respiratory sensitization.[11][12]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
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Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing.[14]
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[11]
Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[15] Ensure adequate ventilation and keep away from ignition sources.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] The compound may be sensitive to moisture and light.[11]
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Incompatibilities: Avoid strong oxidizing agents and strong acids.[11][14]
Conclusion
1-(2,2-Dimethoxyethyl)piperazine is a strategically important chemical intermediate for the synthesis of novel piperazine-containing compounds. Its masked aldehyde functionality allows for controlled and versatile synthetic transformations, making it a valuable tool for drug discovery and development programs. By understanding its synthesis, analytical characterization, and safe handling, researchers can effectively leverage this compound to create new molecular entities with significant therapeutic potential.
References
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PubChemLite. (n.d.). 1-(2,2-diethoxyethyl)piperazine (C10H22N2O2). Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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Kráľová, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 23(11), 2999. Retrieved from [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
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Reddy, B. M., et al. (2011). A simple and cost effective GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in 1-methyl piperazine. Analytical Chemistry: An Indian Journal, 10(10), 661-665. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. Retrieved from [Link]
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Kubeš, M., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]
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NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. Retrieved from [Link]
- Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine. Retrieved from [Link]
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ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin. Retrieved from [Link]
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